molecular formula C17H20F2N4O3S B609743 Omarigliptin CAS No. 1226781-44-7

Omarigliptin

Katalognummer: B609743
CAS-Nummer: 1226781-44-7
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: MKMPWKUAHLTIBJ-ISTRZQFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omarigliptin, auch bekannt als MK-3102, ist ein potentes, lang wirkendes orales Antidiabetikum, das zur Klasse der Dipeptidylpeptidase-4 (DPP-4)-Inhibitoren gehört. Es wird zur einmal wöchentlichen Behandlung von Typ-2-Diabetes mellitus eingesetzt. This compound wirkt, indem es das Enzym DPP-4 hemmt, wodurch der Spiegel von Inkretin-Hormonen wie Glucagon-like Peptid-1 (GLP-1) und Glukose-abhängigem Insulinotropen Peptid (GIP) erhöht wird. Diese Hormone helfen, den Blutzuckerspiegel zu regulieren, indem sie die Insulinsekretion erhöhen, die Glucagonfreisetzung verringern und die Magenentleerung verlangsamen .

Wissenschaftliche Forschungsanwendungen

Omarigliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Target of Action

Omarigliptin is a potent, long-acting oral antidiabetic drug that belongs to the DPP-4 inhibitor class . The primary target of this compound is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones play a crucial role in regulating blood glucose levels .

Mode of Action

This compound works by inhibiting DPP-4, which results in an increase in the levels of incretin hormones (GLP-1 and GIP) . The increased levels of these hormones inhibit glucagon release, which in turn increases insulin secretion . This leads to a decrease in gastric emptying and blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 and the subsequent increase in incretin levels affect several biochemical pathways. The increased levels of GLP-1 and GIP enhance insulin secretion and suppress glucagon release in response to glucose levels . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes .

Pharmacokinetics

It is known that this compound is administered orally . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound at the molecular and cellular levels results in several effects. It decreases inflammation and insulin resistance without affecting hemoglobin A1c (HbA1c) or body mass index (BMI) . This compound also alleviates oxidative toxicity and the production of reactive oxygen species induced by certain neurotoxins . Moreover, it exhibits anti-inflammatory activity, blocking inflammatory molecules, such as nitric oxide (NO) and inducible NO synthase . Finally, this compound has anti-apoptotic properties, as it decreases the levels of cleaved caspase-3 and Bax and increases the level of Bcl-2 .

Zukünftige Richtungen

DPP-4 inhibitors like Omarigliptin are gaining attention as a novel class of antidiabetic agents . The safety profiles, as well as future directions including their potential application in improving COVID-19 patient outcomes, have been discussed in detail .

Biochemische Analyse

Biochemical Properties

Omarigliptin plays a significant role in biochemical reactions by inhibiting the DPP-4 enzyme. This inhibition leads to an increase in the levels of incretin hormones, GLP-1 and GIP, which are responsible for enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner. The interaction between this compound and DPP-4 is characterized by the binding of this compound to the active site of the enzyme, thereby preventing the degradation of incretin hormones .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing insulin secretion from pancreatic beta cells and suppressing glucagon release from pancreatic alpha cells. This leads to improved glycemic control in patients with type 2 diabetes. Additionally, this compound has been shown to decrease inflammation and insulin resistance in a pleiotropic manner, which may contribute to its cardiovascular benefits .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, this compound prevents the degradation of incretin hormones, GLP-1 and GIP. This results in prolonged incretin activity, leading to increased insulin secretion and decreased glucagon release. The inhibition of DPP-4 by this compound also leads to a reduction in gastric emptying and a decrease in blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound is generally well-tolerated and provides significant glucose-lowering effects for up to 78 weeks in patients with type 2 diabetes. The stability and degradation of this compound have been studied, and it has been found to maintain its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater reductions in blood glucose levels. At very high doses, this compound may cause adverse effects such as hypoglycemia. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and suppress glucagon release. The metabolic pathways of this compound also involve its interaction with other enzymes and cofactors that regulate glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and is distributed to target tissues, including the pancreas and liver. The transport of this compound involves binding to plasma proteins, which facilitates its distribution throughout the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. This interaction leads to the inhibition of DPP-4 activity and the subsequent increase in incretin hormone levels. The localization of this compound within specific cellular compartments is essential for its therapeutic effects .

Vorbereitungsmethoden

Die Synthese von Omarigliptin umfasst mehrere wichtige Schritte, darunter die Verwendung von Ruthenium-katalysierten Reaktionen. Die Syntheseroute umfasst typischerweise die folgenden Schritte :

    Dynamische Kinetische Auflösung (DKR) Reduktion: Ein racemisches α-Aminoketon wird reduziert, um zwei benachbarte Stereozentren einzustellen.

    Cycloisomerisierung: Ein Bis-Homopropargylalkohol unterliegt einer Cycloisomerisierung, um ein Dihydropyran zu bilden.

    Ruthenium-katalysierte Oxidation: Das Dihydropyran wird oxidiert, um das gewünschte Pyranon zu bilden.

Industrielle Produktionsmethoden für this compound beinhalten die Skalierung dieser Reaktionen, um hohe Ausbeuten und Reinheit zu erzielen. Das Verfahren umfasst die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen, um die Reproduzierbarkeit und Skalierbarkeit der Synthese zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Ruthenium-Katalysatoren, Ameisensäure, DABCO und verschiedene Lösungsmittel wie Tetrahydrofuran (THF) und Dimethylformamid (DMF). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen this compound-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Dipeptidylpeptidase-4 (DPP-4). Diese Hemmung erhöht den Spiegel von Inkretin-Hormonen wie Glucagon-like Peptid-1 (GLP-1) und Glukose-abhängigem Insulinotropen Peptid (GIP). Diese Hormone senken den Blutzuckerspiegel, indem sie die Insulinsekretion erhöhen und die Glucagonfreisetzung in glukoseabhängiger Weise verringern . Zu den molekularen Zielstrukturen von this compound gehören das DPP-4-Enzym und die Inkretin-Hormon-Signalwege .

Analyse Chemischer Reaktionen

Omarigliptin undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include ruthenium catalysts, formic acid, DABCO, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions are intermediates that lead to the final this compound compound .

Eigenschaften

IUPAC Name

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMPWKUAHLTIBJ-ISTRZQFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153678
Record name Omarigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226781-44-7
Record name Omarigliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omarigliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omarigliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omarigliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1226781-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMARIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omarigliptin
Reactant of Route 2
Omarigliptin
Reactant of Route 3
Omarigliptin
Reactant of Route 4
Omarigliptin
Reactant of Route 5
Omarigliptin
Reactant of Route 6
Omarigliptin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.